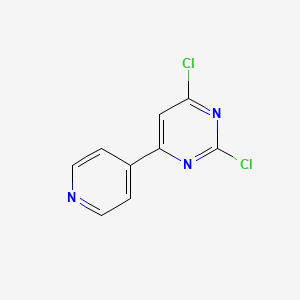

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-6-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHWJQTVRIKAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine typically involves:

- Starting from a suitably substituted pyrimidine precursor, often 4,6-dihydroxypyrimidine or related dihydroxy derivatives.

- Chlorination of hydroxy groups at the 4 and 6 positions using phosphorus oxychloride (POCl₃), sometimes with phosphorus pentachloride (PCl₅) as a co-reagent.

- Introduction of the pyridin-4-yl substituent at the 6-position by nucleophilic aromatic substitution or palladium-catalyzed coupling methods, depending on the synthetic route.

Preparation of 4,6-Dichloropyrimidine Core

Chlorination of 4,6-Dihydroxypyrimidines

A key step is the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine, which serves as the scaffold for further substitution.

- Reagents and Conditions: Phosphorus oxychloride (POCl₃) is used as both reagent and solvent, often in the presence of phosphorus pentachloride (PCl₅) to enhance chlorination efficiency.

- Temperature: Reaction temperatures are controlled between 50°C and 110°C to optimize conversion while minimizing side reactions.

- Reaction Monitoring: The reaction proceeds until the 4,6-dihydroxypyrimidine content is below 1%, as monitored by HPLC or TLC.

- Work-up: After completion, the reaction mixture is cooled below 30°C, and POCl₃ is recovered by vacuum distillation for reuse, enhancing process economy and environmental safety.

- Yield and Purity: Yields of 4,6-dichloropyrimidine typically exceed 90%, with purity above 98% after purification by recrystallization or solvent extraction.

Example Data from Patent CN103539747B:

| Parameter | Value |

|---|---|

| Molar ratio (4,6-dihydroxy-pyrimidine : POCl₃) | 1 : 2.5 to 1 : 3 |

| Molar ratio (4,6-dihydroxy-pyrimidine : PCl₅) | ~1 : 2 |

| Reaction temperature | 80-95 °C |

| Reaction time | Until <1% starting material remains |

| Yield of 4,6-dichloropyrimidine | 92-94% |

| Purity | >99% |

Introduction of the Pyridin-4-yl Group at the 6-Position

The substitution of the chlorine at the 6-position with a pyridin-4-yl group can be achieved by nucleophilic aromatic substitution or cross-coupling reactions.

- Nucleophilic Aromatic Substitution: The chlorine at the 6-position is displaced by 4-pyridyl nucleophiles under suitable conditions, often involving heating in polar aprotic solvents.

- Cross-Coupling Methods: Palladium-catalyzed Suzuki or Stille coupling reactions between 6-chloropyrimidine derivatives and pyridin-4-yl boronic acids or stannanes are also employed for higher selectivity and yields.

Detailed Stepwise Preparation Method (Based on Patent CN102060783A)

This method outlines a multi-step synthesis starting from amidine salts and dimethyl malonate to obtain substituted dichloropyrimidines, which can be adapted for the target compound.

Synthesis of 2-substituted-4,6-dihydroxypyrimidine:

- Sodium hydride is added to an ethanolic solution of dimethyl malonate.

- Amidine salt (e.g., formamidine acetate) is added, and the mixture is refluxed for 2-3 hours.

- The solvent is removed under reduced pressure; the residue is acidified to pH 4-5 to precipitate the dihydroxypyrimidine.

Nitration to 2-substituted-5-nitro-4,6-dihydroxypyrimidine:

- The dihydroxypyrimidine is nitrated using a mixture of sulfuric acid and nitrosonitric acid at temperatures below 30°C.

- The reaction mixture is stirred at 40-50°C for 1-2 hours, then precipitated and purified.

Chlorination to 2-substituted-5-nitro-4,6-dichloropyrimidine:

- The nitrated dihydroxypyrimidine is refluxed in phosphorus oxychloride with catalysts like N,N-dimethylaniline and ethyl chloride.

- Reaction progress is monitored by TLC until starting material disappears.

- After removal of POCl₃, the product is precipitated in ice water and recrystallized from ethyl acetate.

Although this patent focuses on 2-substituted-5-nitro derivatives, the chlorination and substitution principles are applicable to this compound synthesis.

Alternative Preparation: Direct Chlorination of 2-Amino-4,6-dihydroxypyrimidine

According to US Patent 5563270A, a solvent-free process involves:

- Reacting 2-amino-4,6-dihydroxypyrimidine with excess phosphorus oxychloride at 20-80°C.

- Using triethylamine as an acid-trapping agent to improve yield and purity.

- The reaction mixture is heated to 70-75°C for optimal conversion.

- After reaction, POCl₃ is distilled off under vacuum.

- The residue is neutralized and purified to isolate 2-amino-4,6-dichloropyrimidine.

This method can be adapted to prepare this compound by replacing the amino group with the pyridinyl substituent in subsequent steps.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 4,6-dihydroxypyrimidine | POCl₃ + PCl₅ | 50 - 110 | 90 - 94 | >98 | POCl₃ recovered by distillation |

| Nucleophilic substitution at C-6 | Pyridin-4-yl nucleophile, polar solvent | 80 - 120 | Variable | High | Can use cross-coupling for better yields |

| Multi-step synthesis from amidine salts | Sodium hydride, dimethyl malonate, POCl₃ | Room temp to reflux | 85 - 95 | High | Includes nitration and chlorination |

| Solvent-free chlorination | POCl₃, triethylamine | 20 - 80 | 82 - 95 | 91 - 95 | Acid scavenger improves purity |

Research Findings and Considerations

- Efficiency: Using phosphorus oxychloride with phosphorus pentachloride improves chlorination efficiency and product purity.

- Environmental Impact: Recovery and reuse of POCl₃ reduce hazardous waste and improve sustainability.

- Reaction Control: Temperature and molar ratios critically influence yield and side-product formation.

- Purification: Recrystallization and solvent extraction are effective for isolating high-purity products.

- Alternative Methods: Cross-coupling reactions offer milder conditions and better functional group tolerance for introducing the pyridinyl group.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Sodium carbonate or potassium carbonate.

Solvents: Aqueous dioxane or ethanol.

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications:

The compound serves as a building block for synthesizing pharmacologically active compounds. It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell signaling pathways. For instance, studies have shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression and altering gene expression related to cell survival.

Case Study: Anticancer Activity

A study published in the Journal of Organic Chemistry demonstrated that derivatives of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine exhibited potent activity against various cancer cell lines. The mechanism was attributed to the inhibition of key kinases that regulate cell proliferation and survival .

Agrochemicals

Herbicides and Pesticides:

The compound is utilized in developing herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests. Its structure allows it to act on specific targets within these organisms, providing a means to control unwanted growth effectively.

Data Table: Herbicidal Activity

| Compound | Target Organism | Activity Level | Reference |

|---|---|---|---|

| This compound | Various weeds | Moderate to High | |

| Related Pyrimidine Derivative | Insects (e.g., aphids) | Low |

Materials Science

Synthesis of Advanced Materials:

In materials science, this compound is employed in synthesizing advanced materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that enhance material performance.

Case Study: Electronic Properties

Research has shown that incorporating this compound into polymer matrices can improve their conductivity and thermal stability. This finding has implications for developing next-generation electronic devices .

Chemical Reactions and Synthesis Methods

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Common synthetic routes include:

- Suzuki-Miyaura Cross-Coupling Reaction: This method utilizes palladium catalysts to couple aryl or alkyl boronic acids with the compound.

- Nucleophilic Substitution Reactions: Chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases, which are crucial for the proliferation of cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,4-dichloro-6-(pyridin-4-yl)pyrimidine, their synthesis, applications, and distinguishing features:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

- The pyridin-4-yl group in the target compound enables π-π interactions in biological targets, similar to the thiophen-2-yl group in . However, pyridinyl derivatives generally exhibit higher polarity, affecting solubility .

- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at C-4 and C-6, facilitating nucleophilic substitutions but reducing stability under acidic conditions .

Synthetic Efficiency :

- Suzuki coupling (used for the target compound) offers regioselectivity advantages over traditional SNAr reactions, as seen in morpholine-substituted analogs .

- Yields for the target compound (via Suzuki) are comparable to those of fluorophenyl analogs (35–50%), but lower than morpholine derivatives (60–75%) due to steric hindrance from the pyridinyl group .

Biological Applications :

- The target compound’s pyridinyl group is critical for binding to type I interferon receptors, whereas morpholine and piperidine derivatives (–13) are optimized for kinase inhibition .

- Fluorinated analogs () show enhanced metabolic stability compared to nitro-substituted derivatives, which are prone to reduction in vivo .

Challenges in Synthesis :

- Unlike trifluoromethylpiperidine derivatives (), the target compound’s synthesis requires stringent temperature control (−78°C for anion generation) to avoid side reactions .

Biological Activity

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in anti-inflammatory, anticancer, and antimicrobial contexts.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of chlorine atoms and a pyridine moiety enhances its biological activity by influencing the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |

|---|---|---|

| This compound | 0.05 ± 0.01 | 0.04 ± 0.01 |

| Celecoxib | 0.06 ± 0.02 | 0.04 ± 0.01 |

| Diclofenac | 0.07 ± 0.03 | 0.05 ± 0.02 |

2. Anticancer Activity

The anticancer properties of this compound have been explored extensively, with various studies indicating its efficacy against different cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Notably, a derivative containing the pyridine ring exhibited significant cytotoxicity with IC50 values ranging from 0.01 μM to 0.12 μM across various tested cell lines .

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 | |

| Colo-205 | 0.01 ± 0.074 |

3. Antimicrobial Activity

Pyrimidine derivatives have also shown promising antimicrobial properties against various pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.

- Cell Cycle Interference : It has been observed to induce apoptosis in cancer cells by disrupting cell cycle regulation.

- Antimicrobial Action : The interaction with microbial enzymes or membranes leads to cell death.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Anti-inflammatory Study : In a rat model of carrageenan-induced paw edema, derivatives showed significant reduction in swelling compared to control groups, indicating potent anti-inflammatory effects.

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on HepG2 (liver cancer) and MCF-7 cells demonstrated that certain derivatives exhibited up to ten times greater potency than standard chemotherapeutics .

Q & A

Q. What role does the chloro group at the 2-position play in modulating solubility and bioavailability?

- Answer: Chlorine increases lipophilicity (logP), reducing aqueous solubility but improving membrane permeability. lists derivatives (e.g., 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine) with >97% purity, requiring formulation with cyclodextrins or PEG for in vivo studies .

Table: Key Physicochemical Properties of Selected Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.